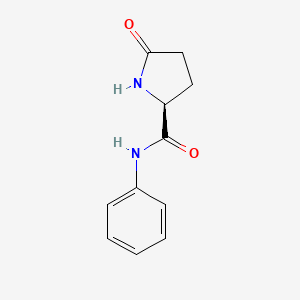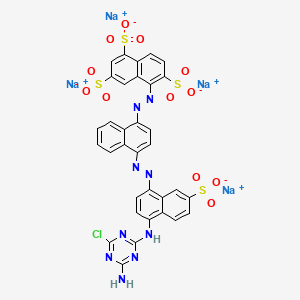
1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane is a heterocyclic compound that features both an oxazole and an azepane ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azepane ring is a seven-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from imidazolidinones. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and subsequently cleaved to yield enantiomerically pure amino diols .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation of oxazoles with aryl halides using palladium-catalyzed reactions.
Ring-Opening Reactions: Reaction with carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Ring-Opening: Various nucleophiles like carboxylates, amines, and thiols.
Major Products:
Oxidation: Oxazoles.
Substitution: Aryl-substituted oxazoles.
Ring-Opening: Amino diols and other functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, oxazole derivatives have been shown to target enzymes like thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Oxazole Derivatives: Compounds like aleglitazar, ditazole, and mubritinib, which have various biological activities.
Imidazole Derivatives: Compounds like clemizole, etonitazene, and omeprazole, known for their broad range of chemical and biological properties.
Uniqueness: 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane is unique due to its combination of oxazole and azepane rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse functionalization and application in various fields.
Propiedades
Número CAS |
65972-75-0 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H16N2O/c1-2-4-7-11(6-3-1)9-10-5-8-12-9/h1-8H2 |
Clave InChI |
BLLGNFPOFYJWTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


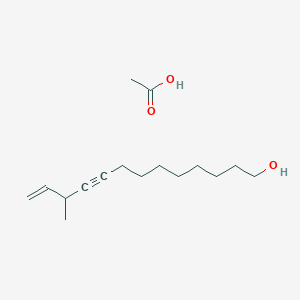
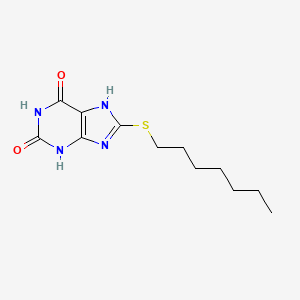
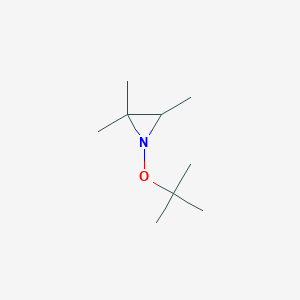
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
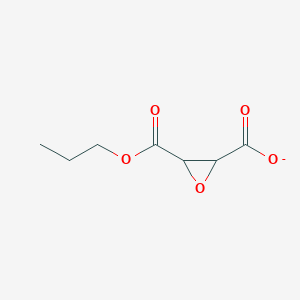
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

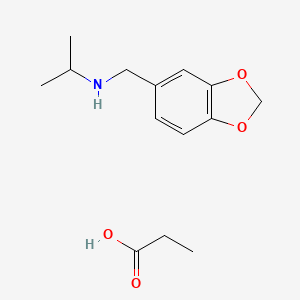

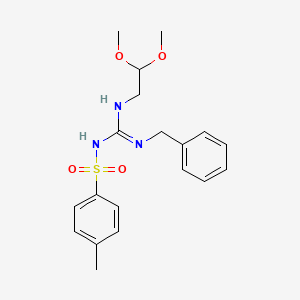
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
